molecular formula C17H15N3O2S B12515546 N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline CAS No. 688328-56-5

N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline

Cat. No.: B12515546
CAS No.: 688328-56-5
M. Wt: 325.4 g/mol
InChI Key: VGMYGZIXZBVCMK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a benzothiazole ring substituted with a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and nitro groups, along with the benzothiazole ring, allows for diverse applications and interactions that are not possible with simpler analogues.

Properties

CAS No.

688328-56-5

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline

InChI

InChI=1S/C17H15N3O2S/c1-19(2)13-9-6-12(7-10-13)8-11-16-18-14-4-3-5-15(20(21)22)17(14)23-16/h3-11H,1-2H3

InChI Key

VGMYGZIXZBVCMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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